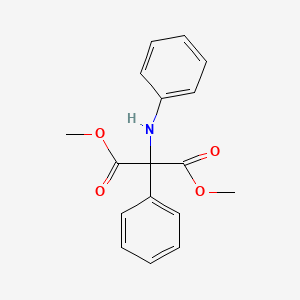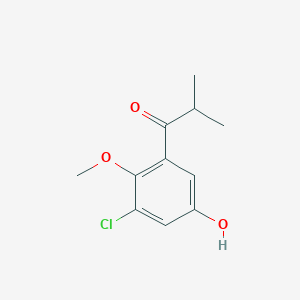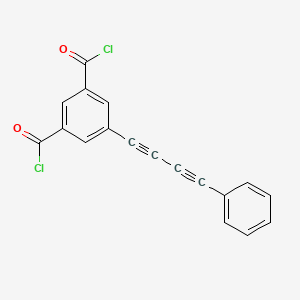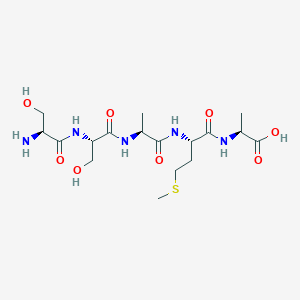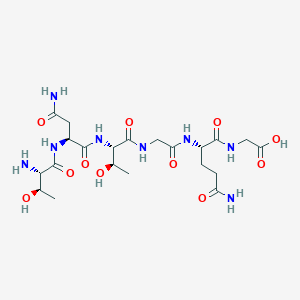![molecular formula C19H12ClNO B14187504 9-Chloro-4-phenylbenzo[h]isoquinolin-1(2h)-one CAS No. 919290-43-0](/img/structure/B14187504.png)
9-Chloro-4-phenylbenzo[h]isoquinolin-1(2h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Chloro-4-phenylbenzo[h]isoquinolin-1(2H)-one is a heterocyclic compound that belongs to the isoquinolone family. Isoquinolones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound features a chloro substituent at the 9th position and a phenyl group at the 4th position, contributing to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-4-phenylbenzo[h]isoquinolin-1(2H)-one can be achieved through various methods. One common approach involves the cyclization of 2-halobenzonitriles with ketones, followed by a copper-catalyzed cyclization reaction . Another method includes the use of rhodium-catalyzed intermolecular cyclization between benzocyclobutenols and isocyanates .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
9-Chloro-4-phenylbenzo[h]isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions can occur, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated isoquinolones.
科学研究应用
9-Chloro-4-phenylbenzo[h]isoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and biological activities.
作用机制
The mechanism of action of 9-Chloro-4-phenylbenzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways .
相似化合物的比较
Similar Compounds
4-Chloro-2-phenylquinazoline: Shares structural similarities but differs in its biological activities and applications.
1,6,7,11b-Tetrahydro-2H-pyrimido[4,3-a]isoquinolin-4-amine: Another isoquinoline derivative with distinct chemical properties and uses.
Uniqueness
9-Chloro-4-phenylbenzo[h]isoquinolin-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
919290-43-0 |
|---|---|
分子式 |
C19H12ClNO |
分子量 |
305.8 g/mol |
IUPAC 名称 |
9-chloro-4-phenyl-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C19H12ClNO/c20-14-8-6-13-7-9-15-17(12-4-2-1-3-5-12)11-21-19(22)18(15)16(13)10-14/h1-11H,(H,21,22) |
InChI 键 |
BMKPURUPSOWRPS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CNC(=O)C3=C2C=CC4=C3C=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



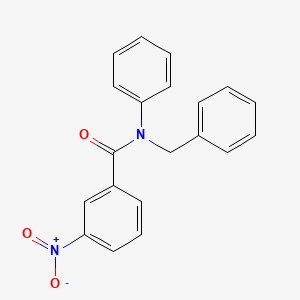
![N-(2,4-Dichlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14187440.png)

![N-[1-(4-Fluorophenyl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B14187446.png)
![N-[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14187447.png)
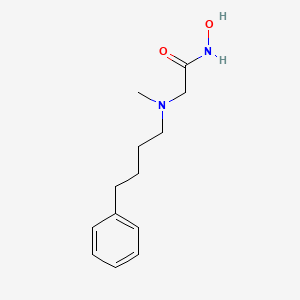
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-6-methyl-](/img/structure/B14187465.png)
![3-[2-(Cyclohexylamino)-2-oxoethyl]thiophene-2-carboxylic acid](/img/structure/B14187469.png)
